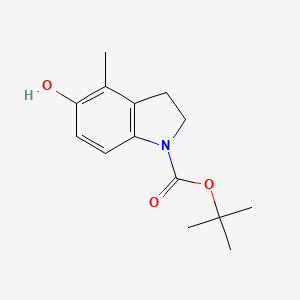

tert-Butyl 5-hydroxy-4-methylindoline-1-carboxylate

Description

tert-Butyl 5-hydroxy-4-methylindoline-1-carboxylate is a substituted indoline derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom of the indoline ring. Its structure includes a hydroxyl group at position 5 and a methyl substituent at position 4 of the indoline scaffold. This compound is of significant interest in pharmaceutical and organic synthesis due to its role as a precursor for bioactive molecules, particularly in the development of protease inhibitors and kinase-targeted therapies. The Boc group enhances stability during synthetic procedures, while the hydroxyl and methyl substituents influence intermolecular interactions, such as hydrogen bonding and steric effects, which are critical for molecular recognition in drug design .

Properties

IUPAC Name |

tert-butyl 5-hydroxy-4-methyl-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-9-10-7-8-15(11(10)5-6-12(9)16)13(17)18-14(2,3)4/h5-6,16H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKKJPOIYISYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCN2C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-hydroxy-4-methylindoline-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with commercially available 4-methylindoline.

Hydroxylation: The 4-methylindoline undergoes hydroxylation to introduce the hydroxy group at the 5-position.

Carboxylation: The hydroxylated intermediate is then subjected to carboxylation to introduce the carboxylate group at the 1-position.

tert-Butyl Protection: Finally, the carboxylate group is protected with a tert-butyl group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-hydroxy-4-methylindoline-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

Oxidation: Oxidation of the hydroxy group yields a ketone or aldehyde derivative.

Reduction: Reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

tert-Butyl 5-hydroxy-4-methylindoline-1-carboxylate serves as a critical building block in organic synthesis. It is utilized to create more complex molecules and study reaction mechanisms, particularly in the development of new synthetic pathways and compounds .

Biology

In biological research, this compound is employed to investigate enzyme activities and metabolic pathways. Its role in studying structure-activity relationships (SAR) of indole derivatives helps elucidate biological mechanisms involving these compounds .

Medicine

The compound has shown promise in various therapeutic applications:

- Anticancer Activity: It has demonstrated significant anticancer properties, with studies reporting IC50 values ranging from 2.6 to 3.9 µM across different cancer cell lines, indicating its potential as a chemotherapeutic agent .

- Anti-inflammatory Effects: Research has indicated that it can downregulate TNF-alpha production in astrocyte cultures, suggesting potential use in treating neuroinflammatory conditions .

Industrial Applications

In industry, this compound is utilized in:

- Material Science: Investigated for developing new materials due to its unique chemical properties.

- Dyes and Pigments Production: Its derivatives are often employed in creating specialty chemicals and pigments .

Case Study 1: Anticancer Efficacy

A study assessed the anticancer effects of this compound on human cancer cell lines, revealing a significant reduction in cell viability with promising IC50 values across various lines.

Case Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that this compound effectively reduced inflammatory markers in astrocyte cultures exposed to amyloid-beta peptides, supporting its potential therapeutic use in neuroinflammatory diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 5-hydroxy-4-methylindoline-1-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of tert-butyl 5-hydroxy-4-methylindoline-1-carboxylate include:

Key Observations:

- Positional Isomerism : The hydroxyl group’s position (e.g., 5 vs. 6 or 7) significantly alters hydrogen-bonding capacity and solubility. For example, tert-butyl 6-hydroxyindoline-1-carboxylate exhibits higher similarity (0.95) but lacks the steric influence of the 4-methyl group .

- Functional Group Substitution: Replacing the hydroxyl group with methoxy (as in tert-butyl 5-methoxy-4-methylindoline-1-carboxylate) reduces polarity and hydrogen-bond donor capacity, impacting pharmacokinetic properties such as membrane permeability .

Physicochemical and Pharmacological Properties

- Lipophilicity : The 4-methyl group elevates logP values relative to unmethylated analogs, as seen in tert-butyl 6-hydroxyindoline-1-carboxylate (calculated logP = 2.1 vs. 2.5 for the target compound) .

- Enzymatic Stability : The Boc group in all analogs prevents premature degradation by amidases, a critical feature for in vivo stability .

Data Tables

Table 1: Physicochemical Properties of Selected Indoline Derivatives

| Property | This compound | tert-Butyl 6-hydroxyindoline-1-carboxylate | tert-Butyl 5-methoxy-4-methylindoline-1-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | 235.28 (estimated) | 235.28 | 249.32 |

| Hydrogen Bond Donors | 1 | 1 | 0 |

| Topological Polar Surface Area (Ų) | 55.8 | 55.8 | 45.9 |

| LogP (Predicted) | 2.5 | 2.1 | 3.0 |

Biological Activity

tert-Butyl 5-hydroxy-4-methylindoline-1-carboxylate is a synthetic organic compound belonging to the indoline family. Its unique structure, characterized by a hydroxyl group, a tert-butyl group, and a carboxylate group, positions it as a significant molecule in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H17NO3. The presence of the hydroxyl group is believed to enhance its bioactivity compared to other indoline derivatives.

| Property | Value |

|---|---|

| Molecular Weight | 247.29 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound involves its interaction with various molecular targets, including enzymes and receptors. This compound can modulate the activity of these targets, influencing several biochemical pathways such as:

- Signal Transduction : It may affect pathways involved in cell signaling.

- Gene Expression : Potentially alters the expression of genes related to inflammation and cancer.

- Metabolic Processes : Impacts metabolic pathways that are crucial for cellular function.

Biological Activity

Research indicates that this compound exhibits diverse biological activities:

- Anticancer Activity : Studies have shown that indoline derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound demonstrated IC50 values in the micromolar range against various cancer cell lines .

- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation markers in vitro, suggesting its utility in treating inflammatory diseases .

- Antioxidant Properties : The hydroxyl group contributes to antioxidant activity, which can help mitigate oxidative stress in biological systems .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability with an IC50 value ranging from 2.6 to 3.9 µM across different lines, demonstrating potent anticancer properties.

Case Study 2: Anti-inflammatory Activity

In another study, the compound was tested for its ability to downregulate TNF-alpha production in astrocyte cultures exposed to amyloid-beta peptides. The results showed a marked decrease in inflammatory markers, supporting its potential use in neuroinflammatory conditions .

Applications in Research and Industry

This compound has several applications:

- Medicinal Chemistry : Used as a scaffold for developing new drugs targeting cancer and inflammatory diseases.

- Biochemical Assays : Employed in assays to study enzyme activities and metabolic pathways.

- Material Science : Investigated for its potential in developing new materials due to its unique chemical properties .

Q & A

Q. What are the key synthetic routes for tert-Butyl 5-hydroxy-4-methylindoline-1-carboxylate?

The synthesis typically involves carbamate protection of the indoline nitrogen. A common approach is reacting 5-hydroxy-4-methylindoline with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) in anhydrous solvents like THF or DCM . Intermediate purification via column chromatography is critical to isolate the product. Evidence from analogous tert-butyl indole/indoline syntheses suggests stepwise functionalization (e.g., hydroxyl group protection, alkylation) may be required .

Q. How is structural characterization performed for this compound?

- X-ray crystallography : Programs like SHELX and ORTEP-3 are used to resolve crystal structures, with refinement metrics (e.g., R-factors < 0.05) validating accuracy .

- Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., tert-butyl singlet at ~1.3 ppm; indoline aromatic protons at 6.5–7.5 ppm). Mass spectrometry (HRMS) confirms molecular weight .

- Dynamic NMR : Low-temperature studies (e.g., –40°C) can resolve conformational equilibria, such as axial vs. equatorial tert-butyl positioning in cyclic systems .

Q. What safety precautions are necessary when handling this compound?

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong acids/bases, which may degrade the carbamate .

- Disposal : Classify as hazardous waste and incinerate via authorized facilities .

Q. Which analytical techniques are critical for purity assessment?

Q. How does the tert-butyl group influence stability and reactivity?

The tert-butyl carbamate acts as a protecting group, enhancing solubility in organic solvents and sterically shielding the indoline nitrogen from electrophilic attack. However, it is susceptible to acidic conditions (e.g., TFA in DCM) for deprotection . Stability studies show no decomposition under inert atmospheres at room temperature for ≥6 months .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

Q. What advanced techniques resolve dynamic effects in NMR analysis?

- EXSY experiments : Detect chemical exchange between axial/equatorial tert-butyl conformers in saturated cycles .

- Variable-temperature (VT) NMR : Quantify activation energies (ΔG‡) for rotational barriers using Eyring plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.